Furan-2,3-diamine

説明

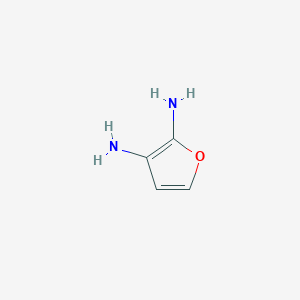

Furan-2,3-diamine (C₄H₆N₂O) is a heterocyclic compound featuring a five-membered furan ring with two amine groups at the 2- and 3-positions. These compounds share key reactivity traits due to the presence of vicinal diamine groups, which enable diverse applications in medicinal chemistry, dye synthesis, and materials science.

特性

CAS番号 |

137891-47-5 |

|---|---|

分子式 |

C4H6N2O |

分子量 |

98.1 g/mol |

IUPAC名 |

furan-2,3-diamine |

InChI |

InChI=1S/C4H6N2O/c5-3-1-2-7-4(3)6/h1-2H,5-6H2 |

InChIキー |

XBOHKUPCELBZPH-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1N)N |

正規SMILES |

C1=COC(=C1N)N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table compares Furan-2,3-diamine with structurally and functionally related diamines, based on the provided evidence:

Key Findings:

Reactivity Differences :

- Pyridine- and pyrazine-diamines leverage nitrogen’s electron-withdrawing effects for nucleophilic reactions (e.g., dimerization, cycloadditions) .

- This compound (hypothetically) may exhibit enhanced electron density at the diamine sites due to furan’s oxygen atom, favoring electrophilic substitutions or metal coordination.

Biological Activity :

- Pyridine-2,3-diamine dimers show promise as anticancer agents via apoptosis induction .

- Pyrazine-2,3-diamine derivatives mimic adenine, suggesting applications in kinase inhibitors or nucleotide analogs .

Industrial Applications :

- Naphthalene-2,3-diamine is critical in fluorescent probes , while furan-2,3-diones (structurally related to the diamine) are precursors for high-performance vat dyes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。